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Compound of Interest

Compound Name:
1-Boc-3-

Methanesulfonyloxyazetidine

Cat. No.: B128427 Get Quote

An In-Depth Technical Guide to 1-Boc-3-Methanesulfonyloxyazetidine: Properties,

Synthesis, and Applications in Drug Discovery

Introduction
In the landscape of modern medicinal chemistry, the strategic use of versatile building blocks is

paramount to the efficient discovery and development of novel therapeutics. 1-Boc-3-
Methanesulfonyloxyazetidine (CAS No. 141699-58-3) has emerged as a cornerstone

intermediate, prized for its unique combination of a strained azetidine ring, a stable amine-

protecting group, and a highly reactive leaving group. This trifecta of features makes it an

exceptionally valuable synthon for introducing the 3-azetidinyl moiety into a wide array of

complex molecules.

The azetidine scaffold is of significant interest in drug design as it can improve physicochemical

properties such as solubility and metabolic stability, while also providing a rigid, three-

dimensional vector to orient substituents for optimal target binding. This guide, intended for

researchers, chemists, and drug development professionals, provides a comprehensive

overview of the core chemical properties, synthesis, reactivity, and strategic applications of 1-
Boc-3-Methanesulfonyloxyazetidine.

Core Physicochemical and Spectroscopic
Properties
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1-Boc-3-Methanesulfonyloxyazetidine is a stable, crystalline solid under standard conditions.

Its structure features a tert-butyloxycarbonyl (Boc) group protecting the azetidine nitrogen and

a methanesulfonyl (mesyl) group at the C3 position. The Boc group enhances stability and

solubility in common organic solvents, while the mesyl group functions as an excellent leaving

group for nucleophilic substitution reactions.[1]

Table 1: Physicochemical Properties

Property Value Reference(s)

CAS Number 141699-58-3 [2][3]

Molecular Formula C₉H₁₇NO₅S [3][4][5]

Molecular Weight 251.30 g/mol [3][4][5]

IUPAC Name

tert-Butyl 3-

(methanesulfonyloxy)azetidine-

1-carboxylate

[2][4]

Common Synonyms

1-(tert-Butoxycarbonyl)-3-

(mesyloxy)azetidine, N-Boc-3-

methanesulfonyloxyazetidine

[3]

Appearance White to off-white solid Inferred from typical properties

Storage Conditions
2-8°C, Refrigerator, under inert

atmosphere, sealed in dry
[3][6]

Spectroscopic Characterization
Spectroscopic analysis is critical for confirming the identity and purity of 1-Boc-3-
Methanesulfonyloxyazetidine. The expected spectral data are summarized below.

Table 2: Representative Spectroscopic Data
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Technique Characteristic Signals

¹H NMR (CDCl₃, 400 MHz)

δ (ppm) ≈ 5.10-5.20 (m, 1H, CH-OMs), 4.30-

4.45 (m, 2H, azetidine-CH₂), 4.05-4.20 (m, 2H,

azetidine-CH₂), 3.05 (s, 3H, SO₂CH₃), 1.45 (s,

9H, C(CH₃)₃)

¹³C NMR (CDCl₃, 100 MHz)

δ (ppm) ≈ 156.0 (C=O), 80.5 (C(CH₃)₃), 68.0

(CH-OMs), 55.0 (azetidine-CH₂), 34.5

(SO₂CH₃), 28.5 (C(CH₃)₃)

IR (KBr, cm⁻¹)
ν ≈ 2980 (C-H), 1700 (C=O, Boc), 1350 & 1170

(S=O, sulfonate)

MS (ESI) m/z ≈ 252.1 [M+H]⁺, 274.1 [M+Na]⁺

Note: Actual spectral values may vary slightly based on solvent and instrumentation.

Synthesis and Purification
The standard synthesis of 1-Boc-3-Methanesulfonyloxyazetidine is a straightforward and

high-yielding procedure starting from its corresponding alcohol, 1-Boc-3-hydroxyazetidine.

Synthesis Principle
The core of the synthesis is the conversion of a poor leaving group (the hydroxyl group, -OH)

into an excellent leaving group (the mesylate group, -OMs).[7] This transformation dramatically

activates the C3 position of the azetidine ring, rendering it highly susceptible to nucleophilic

attack. The reaction is a classic sulfonate ester formation, typically achieved by reacting the

alcohol with methanesulfonyl chloride (MsCl) in the presence of a non-nucleophilic base, such

as triethylamine (TEA) or pyridine, to neutralize the HCl byproduct.
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Starting Material

Reagents

Final Product

1-Boc-3-hydroxyazetidine
(CAS: 141699-55-0)

1. Methanesulfonyl Chloride (MsCl)
2. Triethylamine (TEA)

3. Dichloromethane (DCM)

Mesylation
(0°C to RT)

1-Boc-3-Methanesulfonyloxyazetidine
(CAS: 141699-58-3)

Click to download full resolution via product page

Caption: General workflow for the synthesis of 1-Boc-3-Methanesulfonyloxyazetidine.

Detailed Experimental Protocol
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a

nitrogen inlet, and a dropping funnel, add 1-Boc-3-hydroxyazetidine (1.0 eq).

Dissolution: Dissolve the starting material in anhydrous dichloromethane (DCM) (approx. 0.2

M concentration).

Cooling: Cool the solution to 0°C using an ice-water bath.

Base Addition: Add triethylamine (TEA) (1.5 eq) to the solution and stir for 10 minutes. The

use of a slight excess of base ensures complete neutralization of the HCl generated during

the reaction.
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Mesylation: Add methanesulfonyl chloride (MsCl) (1.2 eq) dropwise via the dropping funnel

over 20-30 minutes, ensuring the internal temperature does not exceed 5°C. This controlled

addition is crucial to manage the exothermic nature of the reaction.

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room

temperature and stir for 2-4 hours, or until TLC/LC-MS analysis indicates complete

consumption of the starting material.

Workup: Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

Transfer the mixture to a separatory funnel, separate the organic layer, and wash

successively with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and

concentrate under reduced pressure. The resulting crude product can be purified by silica gel

column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure

product.

Chemical Reactivity and Mechanistic Insights
The synthetic utility of 1-Boc-3-Methanesulfonyloxyazetidine is dominated by its behavior as

an electrophile in nucleophilic substitution reactions.

Core Reactivity: Sₙ2 Displacement
The C-O bond of the mesylate is polarized, and the sulfonate is a highly stabilized anion,

making it an exceptional leaving group. This allows for a classic bimolecular nucleophilic

substitution (Sₙ2) reaction to occur at the C3 position. A wide variety of nucleophiles can be

employed to displace the mesylate, leading to the formation of diverse 3-substituted azetidines.

Caption: Mechanism of Sₙ2 displacement of the mesylate group by a nucleophile (Nu⁻).

Causality Behind Experimental Choices:

Nucleophile Choice: The reaction is compatible with a broad range of soft and hard

nucleophiles, including primary and secondary amines, phenols, thiols, and carbanions. This

flexibility is the primary reason for the intermediate's widespread use.
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Solvent: Polar aprotic solvents such as DMF, DMSO, or acetonitrile are optimal.[7] These

solvents effectively solvate the counter-ion of the nucleophile but do not form a strong

solvation shell around the nucleophile itself, thus preserving its reactivity for the Sₙ2 attack.

Temperature: Reactions are often gently heated (e.g., 50-80°C) to overcome the activation

energy, especially with less reactive nucleophiles.

Applications in Drug Development
1-Boc-3-Methanesulfonyloxyazetidine is not an active pharmaceutical ingredient itself but is

a critical pharmaceutical intermediate.[8] Its application allows for the late-stage

functionalization and rapid generation of compound libraries for structure-activity relationship

(SAR) studies.
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Caption: Strategic workflow for using the intermediate in a drug discovery program.

Strategic Value:
Scaffold Hopping & SAR Expansion: The azetidine ring serves as a bioisostere for other

common rings like piperidine or pyrrolidine. By using this intermediate, chemists can quickly

synthesize dozens or hundreds of analogs where a key interaction vector is presented from

the rigid azetidine core.
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Improving DMPK Properties: Introduction of the polar azetidine moiety can enhance aqueous

solubility and reduce the lipophilicity of a lead compound, often leading to improved DMPK

(Drug Metabolism and Pharmacokinetics) profiles.

Access to Novel Chemical Space: As a 4-membered ring, azetidine provides unique exit

vectors and conformational constraints compared to more common 5- and 6-membered

rings, allowing for the exploration of novel chemical space.

Safety and Handling
According to GHS classifications, 1-Boc-3-Methanesulfonyloxyazetidine presents several

hazards and must be handled with appropriate care.

Hazards: The compound is reported to be toxic if swallowed (H301), cause skin irritation

(H315), cause serious eye irritation (H319), and may cause respiratory irritation (H335).[4]

Personal Protective Equipment (PPE): Always handle this chemical in a certified fume hood.

Wear a lab coat, nitrile gloves, and chemical safety goggles.

Storage and Handling: Store in a tightly sealed container in a cool, dry, and well-ventilated

area.[6] It is often recommended to store under an inert gas like nitrogen or argon.

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion
1-Boc-3-Methanesulfonyloxyazetidine is a quintessential example of a modern chemical

building block that accelerates drug discovery. Its well-defined reactivity, commercial

availability, and the strategic importance of the azetidine scaffold make it an indispensable tool

for medicinal chemists. A thorough understanding of its properties, synthesis, and reactivity—

particularly the Sₙ2 displacement of its highly activated mesylate group—enables the rapid and

efficient synthesis of novel molecular entities with therapeutic potential. Proper handling and

safety precautions are essential to mitigate the risks associated with this reactive and

toxicologically relevant intermediate.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 10 Tech Support

https://www.benchchem.com/product/b128427?utm_src=pdf-custom-synthesis
https://www.benchchem.com/product/128427
https://synhet.com/products/CAS-141699-58-3
https://www.pharmaffiliates.com/en/141699-58-3-1-boc-3-methanesulfonyloxyazetidine-pa270033442.html
https://pubchem.ncbi.nlm.nih.gov/compound/1-Boc-3-Methanesulfonyloxyazetidine
https://pubchem.ncbi.nlm.nih.gov/compound/1-Boc-3-Methanesulfonyloxyazetidine
https://www.cookechem.com/Detail/BD0897932.htm
https://www.cookechem.com/Detail/BD0897932.htm
https://www.bldpharm.com/products/141699-58-3.html
https://www.benchchem.com/pdf/Optimizing_reaction_conditions_for_3_Phenoxyazetidine_synthesis.pdf
https://www.bocsci.com/resources/applications-of-pharmaceutical-intermediates-in-drug-development-from-lab-to-industry.html
https://www.benchchem.com/product/b128427#1-boc-3-methanesulfonyloxyazetidine-chemical-properties
https://www.benchchem.com/product/b128427#1-boc-3-methanesulfonyloxyazetidine-chemical-properties
https://www.benchchem.com/product/b128427#1-boc-3-methanesulfonyloxyazetidine-chemical-properties
https://www.benchchem.com/product/b128427#1-boc-3-methanesulfonyloxyazetidine-chemical-properties
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b128427?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b128427?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b128427?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

